

Butylenephthalide: A Potent Inducer of Ferroptosis in Ovarian Cancer Cells

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Compound of Interest

Compound Name: Butylenephthalide

Cat. No.: B10783142

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A Comparative Guide for Researchers

The induction of ferroptosis, an iron-dependent form of regulated cell death, has emerged as a promising therapeutic strategy in oncology. This guide provides a comprehensive comparison of **Butylenephthalide** (BP), a natural compound, with other established ferroptosis inducers, offering researchers, scientists, and drug development professionals a critical evaluation of its potential in targeting tumor cells.

Performance Comparison of Ferroptosis Inducers

The efficacy of **Butylenephthalide** in inducing ferroptosis in ovarian cancer cell lines, KURAMOCHI and OVSAHO, has been demonstrated to be significant. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) and the effects on key ferroptosis markers for BP and other commonly used ferroptosis inducers: Sorafenib, Erastin, and RSL3. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, the data presented is a collation from various studies and should be interpreted with consideration for potential inter-experimental variability.

Table 1: IC₅₀ Values of Ferroptosis Inducers in Ovarian and Other Cancer Cell Lines

Compound	Cell Line	Cancer Type	IC50	Citation
Butylidenephthalide	KURAMOCHI	Ovarian	206.5 µg/mL	[1][2][3]
KURAMOCHI (ALDH+)	Ovarian	317.2 µg/mL	[1][2]	
OVSAHO	Ovarian	61.1 µg/mL		
OVSAHO (ALDH+)	Ovarian	48.5 µg/mL		
Sorafenib	HepG2	Hepatocellular	~6 µmol/L	
HuH-7	Hepatocellular	~6 µmol/L		
Erastin	OVCAR-8	Ovarian	1.2 µM	
NCI/ADR-RES	Ovarian	0.8 µM		
RSL3	NSCLC (sensitive)	Lung	< 1 µM	
NSCLC (insensitive)	Lung	5-11 µM		

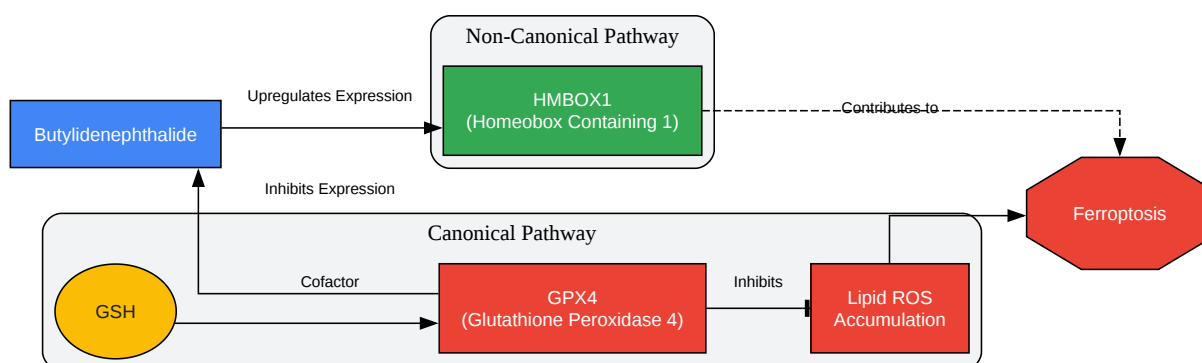
Table 2: Effect of Ferroptosis Inducers on Key Markers

Compound	Cell Line	Marker	Observation	Citation
Butylidenephthalide	KURAMOCHI (ALDH+)	ROS	Increased	
OVSAHO (ALDH+)	ROS	Increased		
KURAMOCHI	Lipid Peroxidation	Increased		
KURAMOCHI	GPX4 Expression	Decreased		
KURAMOCHI (ALDH+)	GPX1 & GPX4 Protein	Decreased		
KURAMOCHI	HMBOX1 mRNA	Increased		
Sorafenib	KURAMOCHI (ALDH+)	ROS	Increased	
OVSAHO (ALDH+)	ROS	Increased		
HepG2, HuH-7	FoxM1, MMP-2, Ki-67	Decreased		
HepG2, HuH-7	p53	Increased		
Erastin	OVCAR-8	Lipid Peroxidation	Increased	
RSL3	NSCLC cells	Lipid Peroxidation	Increased	
NSCLC cells	Cellular ROS	Increased		

Signaling Pathways of Butylidenephthalide-Mediated Ferroptosis

Butylidenephthalide induces ferroptosis in ovarian cancer cells through a dual mechanism involving both canonical and non-canonical pathways. The canonical pathway is characterized by the inhibition of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid peroxides. BP treatment leads to a decrease in both GPX4 mRNA and protein levels, resulting in the accumulation of reactive oxygen species (ROS) and lipid peroxidation, ultimately triggering ferroptotic cell death.

Concurrently, **Butylidenephthalide** activates a non-canonical pathway involving the upregulation of Homeobox Containing 1 (HMBOX1). While the precise downstream effectors of HMBOX1 in this context require further elucidation, it is known to be involved in cellular processes such as proliferation, inflammation, and apoptosis. The interplay between the GPX4 and HMBOX1 pathways culminates in the execution of ferroptosis.



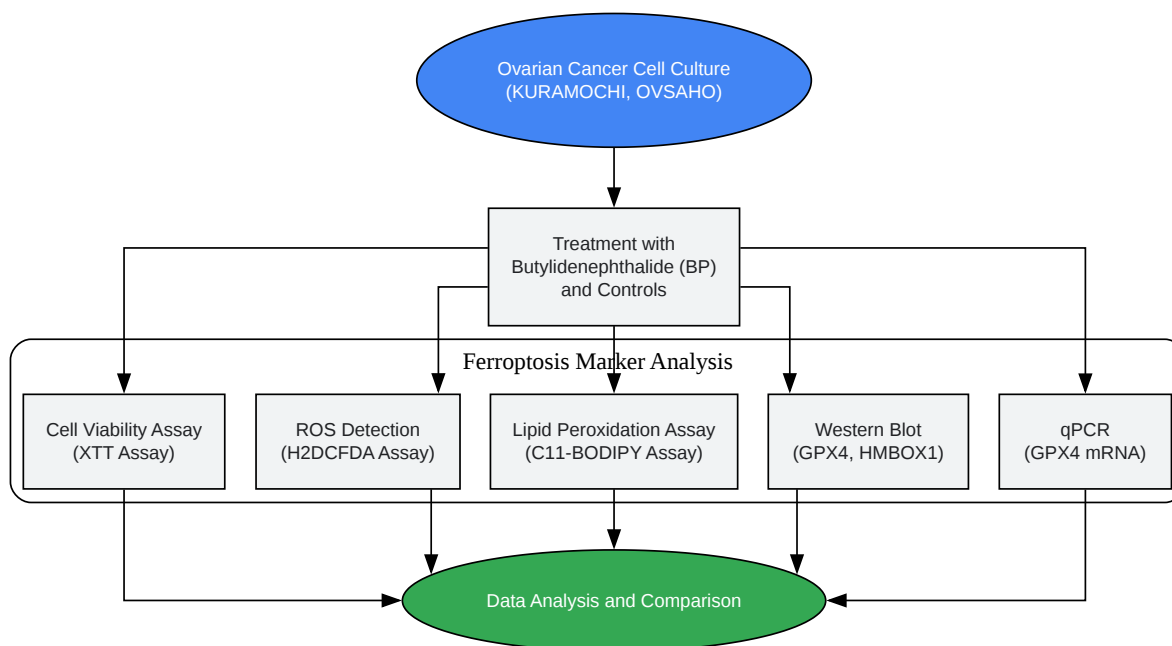
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Caption: **Butylidenephthalide**-induced ferroptosis signaling pathway.

Experimental Workflow

The confirmation of **Butylidenephthalide**-mediated ferroptosis involves a series of in vitro assays to assess cell viability, reactive oxygen species (ROS) production, lipid peroxidation,

and the expression of key regulatory proteins. The general workflow for these experiments is outlined below.



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References

- 1. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. med.upenn.edu [med.upenn.edu]
- 3. Beyond genomics: critical evaluation of cell line utility for ovarian cancer research - PMC [pmc.ncbi.nlm.nih.gov]
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